

Application Notes and Protocols for Targeted Protein Degradation Using Pyrazole-Based PROTACs

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Compound of Interest

Compound Name: (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1269745

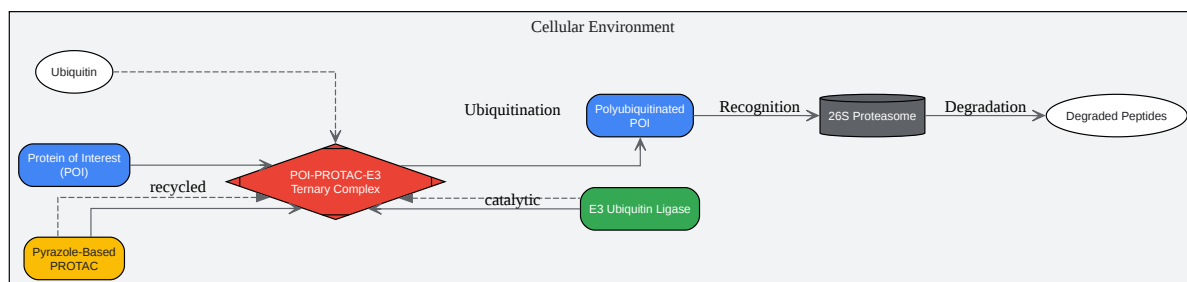
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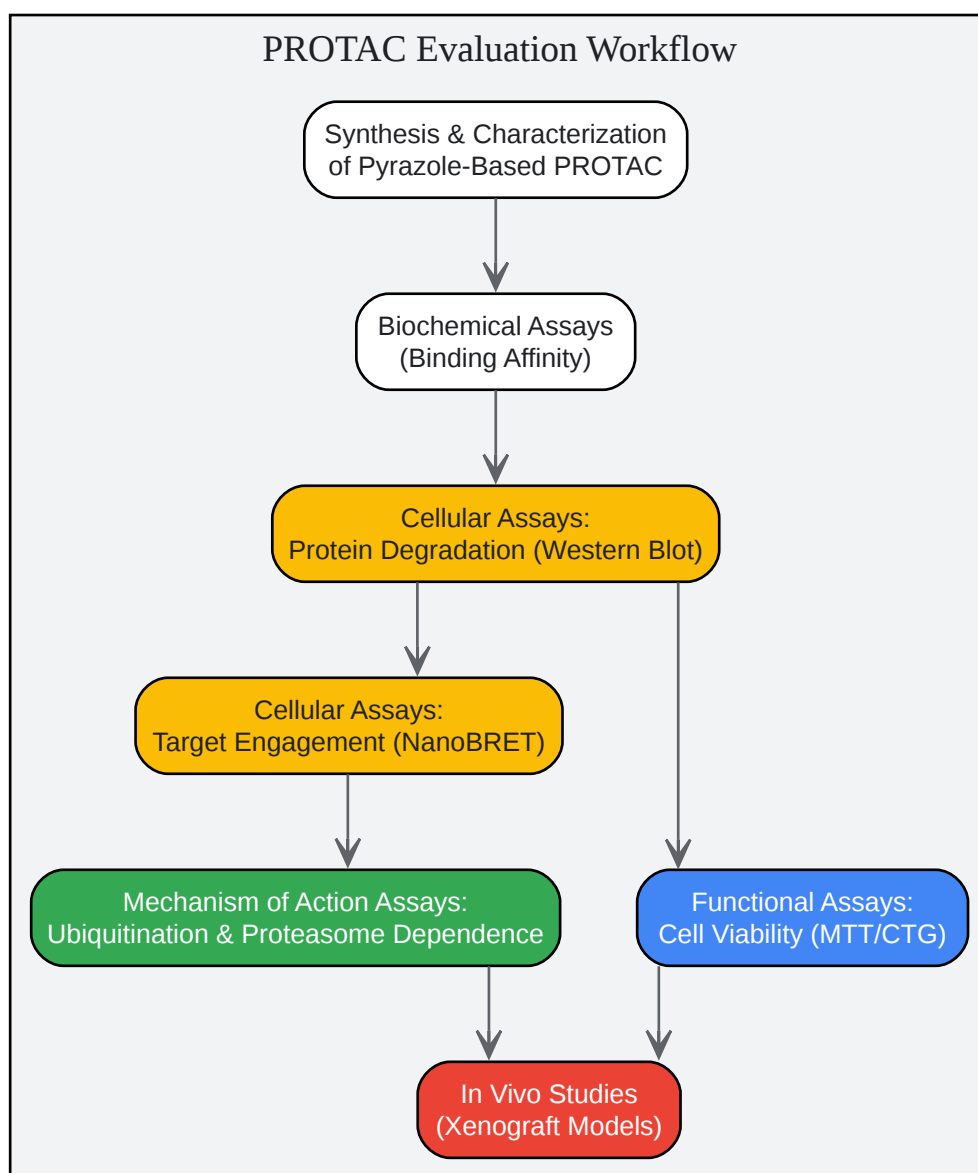
For Researchers, Scientists, and Drug Development Professionals

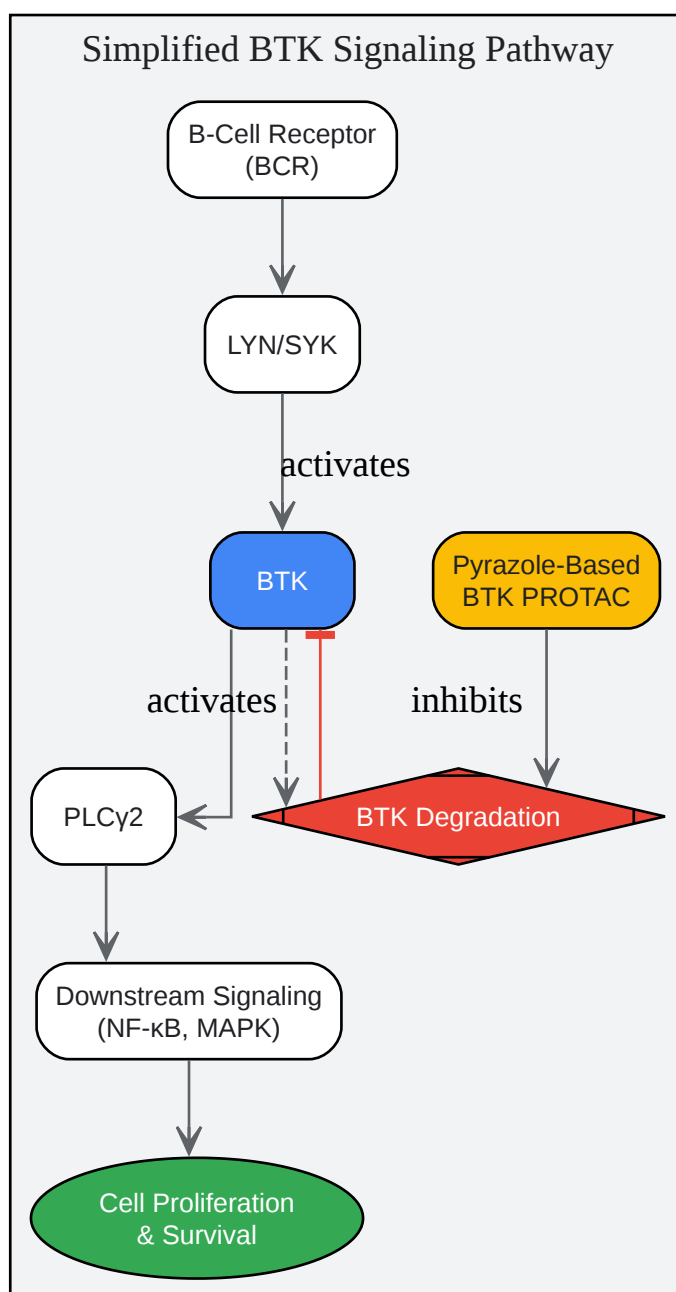
These application notes provide a comprehensive overview and practical protocols for utilizing pyrazole-based Proteolysis Targeting Chimeras (PROTACs) in targeted protein degradation studies. PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful alternative to traditional small molecule inhibitors.[1][2][3][4][5] The pyrazole moiety is a versatile scaffold in medicinal chemistry, and its incorporation into PROTAC design has led to the development of potent degraders for various disease-relevant proteins.[6][7][8]

Mechanism of Action

PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2][9] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[4][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][9]







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